2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that features a trifluoromethyl group attached to a benzylthio moiety, which is further connected to a benzimidazole core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN). This method is efficient and yields the desired product in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole exerts its effects involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives, forming an imidamide intermediate. This intermediate undergoes intramolecular cyclization to yield the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole include:
- 2-trifluoromethyl benzimidazoles
- Benzoxazoles
- Benzothiazoles
These compounds share the trifluoromethyl group and benzimidazole core but differ in their substituents and specific structures . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2S/c16-15(17,18)11-5-3-4-10(8-11)9-21-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUYKAYBUZCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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